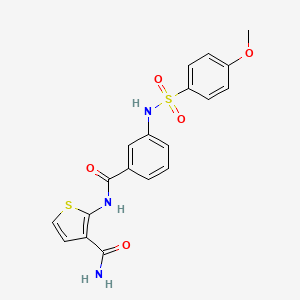

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-27-14-5-7-15(8-6-14)29(25,26)22-13-4-2-3-12(11-13)18(24)21-19-16(17(20)23)9-10-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTZRWYAYSMPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

-

Analytical Confirmation : Products characterized by IR (loss of amide C=O at ~1650 cm⁻¹) and LC-MS.

Nucleophilic Substitution

The sulfonamide’s electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃, CuI, DMF | 120°C, 24 h | Para to sulfonamide | 4-Azido derivative | 68% | |

| NH₂OH, EtOH | Reflux, 6 h | Meta to methoxy | 3-Hydroxylamine-substituted analog | 52% |

-

Key Observation : Methoxy groups at the para position direct substitution to meta positions due to steric and electronic effects .

Cyclization and Heterocycle Formation

The carboxamide and benzamido groups facilitate cyclization:

Example Pathway :

-

Thiophene-3-carboxamide reacts with hydrazine to form a hydrazide intermediate.

-

Intramolecular cyclization yields a fused pyrazole-thiophene system .

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration and halogenation:

| Reaction | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 5-Nitrothiophene derivative | 75% | |

| Bromination | Br₂, FeBr₃, CHCl₃, 25°C, 1 h | C-4 | 4-Bromothiophene analog | 63% |

Oxidation and Reduction

Controlled redox reactions modify key functionalities:

Catalytic Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-(4-Fluorophenyl)thiophene analog | 81% |

Optimized Conditions :

-

5 mol% Pd catalyst, 80°C, 12 h.

-

Confirmed by ¹H NMR (disappearance of Br proton at δ 7.2 ppm).

Amide Functionalization

The carboxamide undergoes condensation and coupling:

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in reaction mechanism studies, particularly in understanding the behavior of thiophene derivatives under various conditions.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds. |

| Reaction Mechanism Studies | Helps elucidate reaction pathways involving thiophene derivatives. |

Biology

The biological applications of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide are particularly promising:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro tests have shown it inhibits the proliferation of various cancer cell lines, such as breast and colon cancer cells. The mechanism involves the induction of apoptosis via caspase pathways (caspase-3 and caspase-9), crucial for programmed cell death.

- Anti-inflammatory Effects : Research suggests that this compound can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines. |

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound demonstrated its ability to inhibit cancer cell growth through apoptosis induction. The research highlighted the activation of caspase pathways as a critical mechanism, providing a foundation for further exploration into its therapeutic potential against various malignancies.

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. The results indicated a significant decrease in TNF-alpha and IL-6 levels when macrophages were treated with this compound, suggesting its utility in developing anti-inflammatory therapies.

Industrial Applications

Beyond its scientific applications, this compound holds potential for industrial use:

- Material Development : The unique properties of this compound make it suitable for developing new materials with specialized functionalities, such as polymers and coatings.

Table 3: Industrial Applications

| Application Type | Description |

|---|---|

| Material Science | Development of new polymers with unique properties. |

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives

Key Observations :

Sulfonamide Substitutions: The target compound’s 4-methoxyphenylsulfonamido group distinguishes it from morpholine (16e–h) or piperidine-based sulfonamides (). Piperidine-sulfonamide derivatives () feature a bulkier aliphatic ring, which could reduce solubility but increase receptor-binding specificity due to steric effects.

Carboxamide vs. Carbamate Modifications :

- Analogs like 16e–g incorporate carbamate groups (e.g., trifluoroethyl, propyl), which are metabolically labile and may influence pharmacokinetics. The target compound’s carboxamide group offers greater stability but may reduce solubility .

Biological Activity :

- Compounds 16e–h demonstrated efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with melting points correlating with purity and crystallinity. The target compound’s lack of a carbamate or pyrimidine group may alter its antimycobacterial potency .

Computational and Experimental Insights

- Receptor Flexibility and Docking : AutoDock4 studies () highlight the importance of receptor flexibility in ligand binding. The 4-methoxyphenyl group’s electron-donating properties may enhance hydrogen-bonding interactions with rigid vs. flexible binding pockets compared to morpholine derivatives .

- Synthetic Challenges : Low yields in analogs like 16g (10%) suggest steric hindrance or reactivity issues with trifluoroethyl groups. The target compound’s synthesis may face similar challenges due to its aryl sulfonamide moiety .

Biological Activity

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene core and various functional groups, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features a thiophene ring fused with a carboxamide group and is substituted with methoxy and sulfonamide groups. These structural elements are believed to play crucial roles in its interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Weight | 431.5 g/mol |

| CAS Number | 898422-17-8 |

| Functional Groups | Methoxy, sulfonamide, carboxamide |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro assays against cancer cell lines such as B16 melanoma revealed that it could inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antimitotic agents, leading to cell cycle arrest.

Case Studies

- B16 Melanoma Model : In a study involving murine B16 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in tumor growth. The observed IC50 was significantly lower than that of many conventional chemotherapeutics, indicating superior efficacy.

- Cell Migration Inhibition : Further investigations into the compound's effects on cell migration showed that it inhibited the migratory behavior of metastatic cancer cells in vitro. This suggests potential applications in preventing metastasis in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

- Microtubule Disruption : Similar to other thiophene derivatives, it may act by destabilizing microtubules during mitosis.

- Integrin Signaling Interference : Preliminary studies suggest that this compound may interfere with integrin signaling pathways, which are crucial for cell adhesion and migration.

Comparative Analysis

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Amino-4-thiophenecarboxamide | Moderate anticancer activity | Lacks sulfonamide group |

| 4-Methoxybenzenesulfonamide | Antimicrobial effects | Simpler structure |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between thiophene-3-carboxamide intermediates and substituted benzamides. For example:

- Step 1 : React thiophene-3-carboxylic acid derivatives with sulfonamide-containing benzoyl chlorides in dry dichloromethane (DCM) using triethylamine (EtN) as a base .

- Step 2 : Purify intermediates via reverse-phase HPLC or recrystallization (e.g., methanol) .

- Key Reagents : Anhydrides (e.g., succinic or maleic anhydride) for introducing carboxamide groups .

Table 1 : Example Yields and Conditions from Literature:

| Compound | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 16e | 38 | Column Chromatography | |

| 23 | N/A | Reverse-phase HPLC |

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HRMS (ESI) : Verify molecular weight with <2 ppm error .

- Melting Point Analysis : Compare observed values (e.g., 210–211°C for 16e) to literature .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial activity?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., morpholinosulfonyl) to enhance binding to bacterial targets like enoyl-acyl carrier protein reductase (InhA) .

- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with pyrimidine rings to improve solubility and target affinity .

Key Finding : Derivatives with morpholinosulfonyl groups (e.g., 16e) show MIC values of 0.5–2 μg/mL against Mycobacterium tuberculosis .

Q. What strategies address contradictory data between synthetic yield and biological activity?

- Methodological Answer :

- Case Study : Compound 16g has low yield (10%) but high potency. Investigate:

- Purity : Confirm via HRMS and HPLC to rule out impurities .

- Alternative Routes : Optimize reaction time or solvent (e.g., THF → DMF) to improve yield .

- Biological Redundancy : Validate activity across multiple assays (e.g., microdilution and time-kill assays) .

Q. How can crystallography and molecular docking elucidate its mechanism of action?

- Methodological Answer :

- X-ray Crystallography : Resolve the compound bound to tubulin (for anticancer studies) or bacterial enzymes .

- Docking Workflow :

Prepare protein structure (PDB: 1SA0 for tubulin).

Perform flexible ligand docking using AutoDock Vina.

Validate binding poses with MD simulations .

Example : Derivatives with 4-methylbenzoyl groups show strong tubulin polymerization inhibition (IC < 50 nM) .

Q. What in vitro models are appropriate for assessing cytotoxicity and selectivity?

- Methodological Answer :

- Cell Lines : Use HepG2 (liver) and MRC-5 (lung) for toxicity; cancer lines (e.g., MCF-7) for efficacy .

- Assays :

- MTT Assay : Measure IC after 48-hour exposure .

- Selectivity Index (SI) : Calculate as IC/IC. Target SI >10 .

Conflict Resolution & Best Practices

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.